1-Ethyl-3-[(propan-2-yl)oxy]tricyclo[2.2.1.0~2,6~]heptane
Description
1-Ethyl-3-[(propan-2-yl)oxy]tricyclo[2.2.1.0²,⁶]heptane is a tricyclic sesquiterpene derivative characterized by a rigid bicyclic framework fused with a bridged cyclohexane ring. The compound features an ethyl group at position 1 and an isopropoxy (-OCH(CH₃)₂) substituent at position 2. Its molecular formula is C₁₁H₁₈O, with a molecular weight of 166.26 g/mol (inferred from structural analogs in and ).
Properties
CAS No. |
80901-69-5 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-ethyl-3-propan-2-yloxytricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/C12H20O/c1-4-12-6-8-5-9(12)10(12)11(8)13-7(2)3/h7-11H,4-6H2,1-3H3 |
InChI Key |
BDGOOZACDNYWTE-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CC3CC1C2C3OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo[2.2.1.02,6]heptane,1-ethyl-3-(1-methylethoxy)-(9ci) typically involves multiple steps, starting with the formation of the tricyclic core followed by the introduction of the ethyl and methylethoxy groups. Common synthetic routes may include:
Cyclization Reactions: Cyclization reactions are used to form the tricyclic core structure. These reactions often require specific catalysts and controlled reaction conditions to ensure the formation of the desired product.
Functional Group Modifications:
Industrial Production Methods: In an industrial setting, the production of Tricyclo[2.2.1.02,6]heptane,1-ethyl-3-(1-methylethoxy)-(9ci) may involve large-scale synthesis using optimized reaction conditions and efficient catalysts to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Tricyclo[2.2.1.02,6]heptane,1-ethyl-3-(1-methylethoxy)-(9ci) can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can reduce the compound to its corresponding alcohol or alkane derivatives.
Substitution: Substitution reactions can replace one or more of the functional groups in the compound with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong acids or bases.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, esters, amides.
Scientific Research Applications
Chemistry: Tricyclo[2.2.1.02,6]heptane,1-ethyl-3-(1-methylethoxy)-(9ci) is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and advanced materials.
Medicine: In the medical field, Tricyclo[2.2.1.02,6]heptane,1-ethyl-3-(1-methylethoxy)-(9ci) may be explored for its therapeutic properties, including its potential use as a drug precursor or in drug delivery systems.
Industry: The compound's unique structure makes it valuable in the development of new industrial chemicals, polymers, and coatings.
Mechanism of Action
The mechanism by which Tricyclo[2.2.1.02,6]heptane,1-ethyl-3-(1-methylethoxy)-(9ci) exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved can vary widely based on the compound's use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs and their differentiating features are summarized below:
Physicochemical Properties
- Volatility : The isopropoxy group in 1-Ethyl-3-[(propan-2-yl)oxy]tricycloheptane increases steric bulk compared to the methoxy analog (CAS 31996-78-8), likely reducing volatility and enhancing persistence in fragrance applications .
- Solubility: Tricycloheptane derivatives generally exhibit low water solubility but high miscibility in organic solvents like ethanol and acetone, as seen in sofosbuvir analogs (). Larger substituents (e.g., 4-methyl-3-pentenyl in α-santalene) further decrease polarity .
- Thermodynamics : The 1,7,7-trimethyl analog (CAS 508-32-7) has a heat capacity (Cp,gas) range of 342–367 J/mol·K, suggesting that substituent size and branching significantly influence energy storage capacity .
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